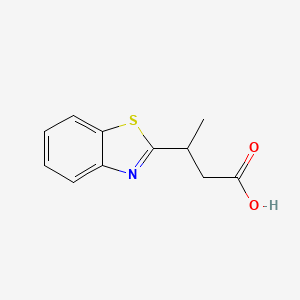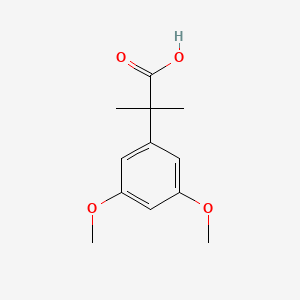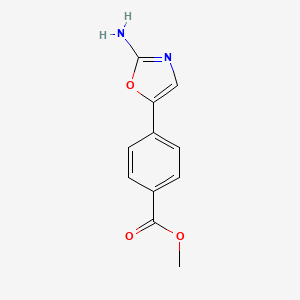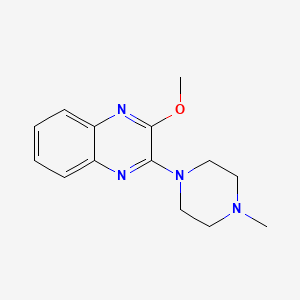
3-(1,3-Benzothiazol-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d]thiazol-2-yl)butanoic acid is a heterocyclic compound that contains a benzothiazole moiety fused with a butanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)butanoic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable butanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d]thiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole compounds .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are crucial for cell division and DNA replication. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-carboxylic acid: Another derivative with potential medicinal applications
Uniqueness
3-(Benzo[d]thiazol-2-yl)butanoic acid stands out due to its unique combination of the benzothiazole ring and butanoic acid chain, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7(6-10(13)14)11-12-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,14) |
Clé InChI |
MTDQYRDUELTPBX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)





![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)



